



Application Note: Metabolic Profiling of INDY Mutant Drosophila melanogaster

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Compound of Interest		
Compound Name:	INDY	
Cat. No.:	B8049243	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The I'm not dead yet (INDY) gene in Drosophila melanogaster encodes a plasma membrane transporter for Krebs cycle intermediates, with the highest affinity for citrate.[1][2] Reduction in INDY expression has been shown to extend lifespan in flies and worms by inducing a metabolic state similar to caloric restriction (CR).[1][3] This CR-like phenotype is characterized by a range of metabolic changes, including reduced lipid storage, altered glucose metabolism, and increased insulin sensitivity.[4][5] Consequently, INDY mutant flies serve as a powerful genetic model to study the mechanisms of aging and to identify therapeutic targets for agerelated metabolic diseases. This application note provides detailed protocols for the metabolic profiling of INDY mutant flies, focusing on key parameters that are altered due to reduced INDY function.

Core Metabolic Phenotypes of **INDY** Mutant Flies

Mutations in the **INDY** gene lead to a variety of metabolic alterations. A partial reduction in **INDY** expression can result in:

 Decreased Triglyceride (TAG) Levels: Lower INDY activity is associated with reduced synthesis and storage of lipids.[4]



- Altered Glucose Homeostasis: INDY mutants often exhibit changes in glucose metabolism and may show increased insulin sensitivity.[1][2]
- Increased Mitochondrial Biogenesis: Reduced **INDY** expression can lead to an increase in the number of mitochondria.[3][6]
- Reduced Weight Gain: These flies are often protected from diet-induced obesity.[4]

Data Presentation: Comparative Metabolite Levels

The following table summarizes expected quantitative data from metabolic assays comparing wild-type (WT) and **INDY** mutant flies under normal dietary conditions. Values are presented as mean ± standard deviation.

Metabolite	Wild-Type (WT)	INDY Mutant	Percentage Change
Triglycerides (μg/mg protein)	150 ± 15	90 ± 12	-40%
Glycogen (μg/mg protein)	80 ± 10	65 ± 8	-18.75%
Free Glucose (µg/mg protein)	10 ± 2	8 ± 1.5	-20%
Oxygen Consumption (μl O ₂ /hr/fly)	1.2 ± 0.2	1.5 ± 0.3	+25%

Experimental Protocols

Protocol 1: Quantification of Triglycerides (TAG)

This protocol outlines a colorimetric assay to measure total triglyceride content in whole-fly homogenates.

Materials and Reagents:

Adult flies (e.g., 3-5 days old)



- Phosphate-buffered saline with 0.05% Tween 20 (PBST)
- Microcentrifuge tubes (1.5 mL)
- Homogenizer pestle and motor
- Water bath or heat block
- Triglyceride quantification kit (e.g., Stanbio Liquicolor Kit)
- Protein quantification kit (e.g., BCA Protein Assay Kit)
- Microplate reader

Procedure:

- Sample Collection: Collect 3-5 adult flies per replicate and freeze them in liquid nitrogen.
- Homogenization: Add 200 μL of cold PBST to the tube and homogenize the flies on ice.
- Heat Inactivation: Incubate the homogenate at 70°C for 10 minutes to inactivate lipases.
- Centrifugation: Centrifuge at 3,000 x g for 5 minutes at room temperature.
- Supernatant Collection: Transfer the supernatant to a new tube. This contains the triglycerides.
- Protein Quantification: Use a small aliquot of the supernatant to determine the total protein concentration, which will be used for normalization.
- Triglyceride Assay: Follow the manufacturer's instructions for the triglyceride quantification
 kit. This typically involves incubating a sample of the supernatant with a reagent that
 releases glycerol from triglycerides, which is then measured colorimetrically.
- Data Analysis: Calculate the triglyceride concentration based on a standard curve and normalize the values to the total protein content for each sample.

Protocol 2: Quantification of Glycogen and Glucose



This protocol measures both free glucose and stored glycogen in whole-fly homogenates.

Materials and Reagents:

- Adult flies
- Homogenization buffer (e.g., 0.1 M HCl, pH 7.4, 0.1% Triton-X)
- Amyloglucosidase solution (for glycogen digestion)
- Sodium citrate buffer (0.2 M, pH 5.0)
- Glucose oxidase reagent
- Microplate reader

Procedure:

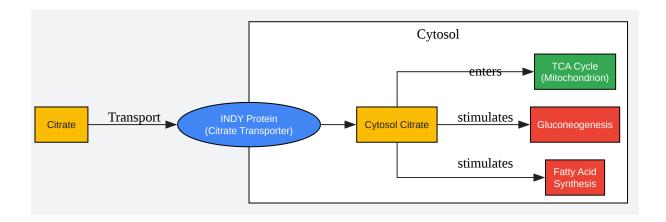
- Sample Collection: Collect 2-3 adult flies per replicate.
- Homogenization: Homogenize the flies in 100 μL of homogenization buffer on ice.
- Sample Splitting: Divide the homogenate into two equal aliquots.
- Glycogen Digestion (Total Glucose): To one aliquot, add amyloglucosidase in sodium citrate buffer and incubate to break down glycogen into glucose.
- Free Glucose: The second aliquot is left untreated to measure the baseline free glucose.
- Glucose Assay: Add glucose oxidase reagent to both treated and untreated samples. This
 enzyme catalyzes a reaction that produces a colored product proportional to the glucose
 concentration.
- Data Analysis: Measure the absorbance and calculate the glucose concentration using a standard curve. To determine the glycogen concentration, subtract the free glucose value from the total glucose value. Normalize the results to the total protein content.[7][8]

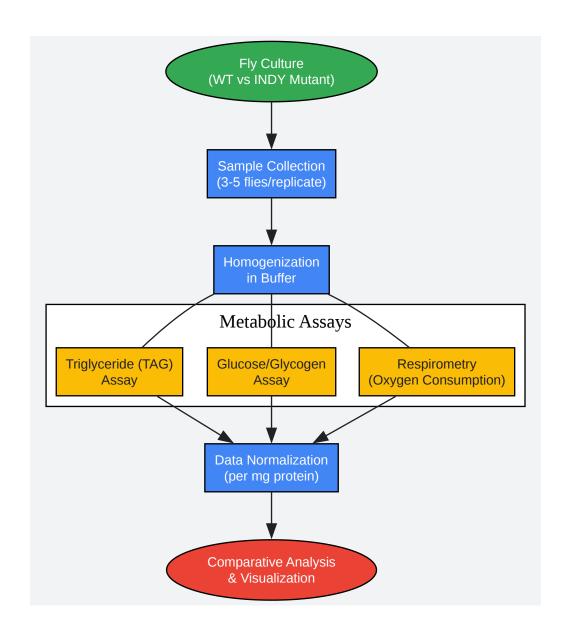


Visualizations: Signaling Pathway and Experimental Workflow

Below are diagrams representing the metabolic influence of the **INDY** protein and a typical experimental workflow for metabolic profiling.







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References

- 1. Frontiers | The role of INDY in metabolism, health and longevity [frontiersin.org]
- 2. The role of INDY in metabolism, health and longevity PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | INDY—From Flies to Worms, Mice, Rats, Non-Human Primates, and Humans [frontiersin.org]
- 4. Indy Looks Like a Calorie Restriction Mechanism Fight Aging! [fightaging.org]
- 5. Long-lived Indy and calorie restriction interact to extend life span PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased mitochondrial biogenesis preserves intestinal stem cell homeostasis and contributes to longevity in Indy mutant flies | Aging [aging-us.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Methods for studying the metabolic basis of Drosophila development PMC [pmc.ncbi.nlm.nih.gov]
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